molecular formula C13H18O2 B018104 3-(4-tert-Butyl-phenyl)-propionic acid CAS No. 1208-64-6

3-(4-tert-Butyl-phenyl)-propionic acid

Cat. No. B018104
CAS RN: 1208-64-6
M. Wt: 206.28 g/mol
InChI Key: BNJYANVQFVSYEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-tert-Butyl-phenyl)-propionic acid and its analogs involves multiple steps that include reactions of chloral with substituted anilines leading to various intermediates and final products. One method described involves the formation of 2,2,2-trichloroethylidene anilines followed by the treatment with thioglycolic acid to produce a series of substituted products. This synthetic route provides insight into the conformation of the observed products through high-resolution magnetic resonance spectra and ab initio calculations (Issac & Tierney, 1996).

Scientific Research Applications

  • Antioxidant Applications : A compound related to 3-(4-tert-Butyl-phenyl)-propionic acid, named [3-(3,5-di-tert-butyl-4-hydroxy-phenyl)] propionyl phosphoric acid bisoctadecanol ester, has shown excellent performance in reducing oxidation induction time and melt flow rate, suggesting its use as an antioxidant in various materials (Lijuan, 2008)(Lijuan, 2008).

  • Biomarker for Human Exposure : Propionic acid has been identified as a potential urinary biomarker for human exposure to certain synthetic phenolic antioxidants, indicating widespread human exposure to these compounds (Liu & Mabury, 2021)(Liu & Mabury, 2021).

  • Peptide Conformation Studies : Research on N-methylation of peptides, including a study on the crystal structure of 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid, revealed insights into how modifications affect peptide conformation (Jankowska et al., 2002)(Jankowska et al., 2002).

  • Improvement in Yield : A study focused on improving the yield of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate using KOH catalyst, achieving an average yield of 95%, which conforms to literature standards (Xiao-jian, 2010)(Xiao-jian, 2010).

  • Environmental Safety in Agriculture : Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, used as an antioxidant in folios, was found to pose no significant environmental or toxicological concerns, suggesting its safety for agricultural applications (Herrchen, Kördel, & Klein, 1997)(Herrchen, Kördel, & Klein, 1997).

  • Antitumor Antibiotic Synthesis : A key intermediate in the synthesis of antitumor antibiotic tetrahydroisoquinoline natural products, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, was synthesized, contributing to research in the field of medicinal chemistry (Li et al., 2013)(Li et al., 2013).

  • Food Contact Material Safety : For the use in polyolefins, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols were found to raise no safety concerns for consumers, highlighting its potential for use in food contact materials (Flavourings, 2011)(Flavourings, 2011).

Safety And Hazards

“3-(4-tert-Butyl-phenyl)-propionic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(4-tert-butylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-5,7-8H,6,9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJYANVQFVSYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407023
Record name 3-(4-tert-Butyl-phenyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-tert-Butyl-phenyl)-propionic acid

CAS RN

1208-64-6
Record name 3-(4-tert-Butyl-phenyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-tert-butylphenyl)propanoic acid
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Synthesis routes and methods I

Procedure details

A stirring solution of (E)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenoic acid phenylmethyl ester (2.04 g, 6.93 mmol) in 136 mL of abs. EtOH in the presence of 377 mg of 10% Pd/C was hydrogenated at room temperature at atmospheric pressure. After removing the catalyst by filtration through a pad of celite, the filtrate was concentrated to give 4-(1,1-dimethylethyl)benzenepropanoic acid, (1.39 g, 6.74 mmol) in 97% yield, m.p. 110°-113° C.
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
377 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The compound 34-3 (60 mg) prepared according to the same procedure as described in Step 2 was dissolved in 50% aqueous tetrahydrofuran solution (10 ml) and to the solution was added lithium hydroxide (24 mg). The mixture was stirred at room temperature for 5 hours to hydrolyze the compound 34-3 and the solvent was removed therefrom. The residue was dissolved in ethyl acetate and extracted to the obtain the compound 34-4 (43 mg, 81%). The compound 34-4 was dissolved in benzene (2 ml) and to the solution was added dropwise oxalyl chloride (100 μl), followed by refluxing for 2 hours. The reaction mixture obtained by concentrating the resultant under reduced pressure and hydrochloride compound 3-4 (67 mg) prepared in Example 13 were added to dichloromethane (6 ml), and to the mixture was added triethylamine (60 μl), followed by stirring at room temperature for 2 hours. The resulting mixture was concentrated under reduced pressure and the obtained residue was purified by column-chromatography (ethyl acetate/hexane=1/1) to yield the compound 34-5 (34 mg, 38%).
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
81%

Synthesis routes and methods III

Procedure details

A 3 L autoclave was charged with wet t-butylcinnamic acid (248 g, 1.21 mol), tetrahydrofuran (1 L), and ethanol (1 L) and palladium on carbon (35 g). The reactor was shut and 90 psi of hydrogen pressure applied and the reactor held at room temperature overnight. The reaction was then transferred to a round bottom flask and concentrated to 200 mL. The formed crystals were decanted and washed with hexane to give 3-(4-t-butylphenyl)propionic acid (52.9 g after vacuum drying). A second crop from the filtrate yielded additional 3-(4-t-butylphenyl)propionic acid (65.8 g). 1HNMR (CD2Cl2, 500 MHz) δ9.85 (br s, 1H); 7.32 (d, J=8 Hz, 2H); 7.15 (d, JAB=8.5 Hz); 2.91 (t, J=8 Hz, 2H); 2.67 (t, J=8 Hz, 2H); 1.27 (s, 9H).
Name
t-butylcinnamic acid
Quantity
248 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
35 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
2
Citations
AK Sharma, AV Subramani, CB Gorman - Tetrahedron, 2007 - Elsevier
Several halo indanones were synthesized from benzyl Meldrum's acid derivatives in two steps. Although several Lewis acids are effective for the Friedel–Crafts ring-closing reaction on …
Number of citations: 45 www.sciencedirect.com
A Varnavas, L Lassiani, V Valenta, L Mennuni… - European journal of …, 2005 - Elsevier
In this phase of structure–affinity relationship study of VL-0395, a new anthranilic acid based CCK 1 selective antagonist, we propose a series of unnatural aminoacidic derivatives. The …
Number of citations: 19 www.sciencedirect.com

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